N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide
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Overview
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide is a complex organic compound characterized by the presence of a benzoxadiazole ring, a sulfonyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Amide Bond Formation: The final step involves the coupling of the benzoxadiazole derivative with an amine to form the amide bond. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its benzoxadiazole moiety, which exhibits strong fluorescence.
Biology: Employed in the study of cellular processes, including protein labeling and tracking.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins or enzymes, leading to changes in their activity or function. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the amide linkage provides stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
- 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide stands out due to its specific structural features, such as the presence of a 3-methylbut-2-enamide moiety, which may confer unique chemical and biological properties. This compound’s combination of fluorescence, stability, and reactivity makes it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H16N4O4S |
---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H16N4O4S/c1-9(2)8-12(18)14-6-7-15-22(19,20)11-5-3-4-10-13(11)17-21-16-10/h3-5,8,15H,6-7H2,1-2H3,(H,14,18) |
InChI Key |
JDBWUYSCULMCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NON=C21)C |
Origin of Product |
United States |
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